(+)-Meayamycin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

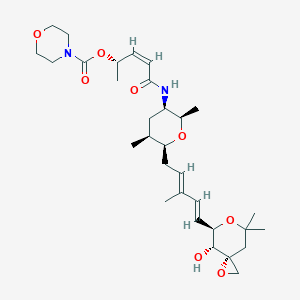

(+)-Meayamycin B, also known as this compound, is a useful research compound. Its molecular formula is C31H48N2O8 and its molecular weight is 576.7 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

In Vitro Studies

Research indicates that meayamycin B exhibits picomolar antiproliferative activity against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB231) and lung cancer cells (A549 and H1299). It has shown effectiveness against multidrug-resistant cell lines, suggesting a potential role in overcoming chemotherapy resistance .

- Cell Lines Tested:

- MCF-7 (breast cancer)

- MDA-MB231 (breast cancer)

- A549 (lung cancer)

- H1299 (lung cancer)

In Vivo Studies

Preliminary in vivo studies have indicated that meayamycin B retains its efficacy in animal models, further supporting its potential as an anticancer agent. The compound's stability in biological systems enhances its therapeutic viability .

Applications in Alternative Splicing Modulation

Meayamycin B has been utilized to study alternative splicing mechanisms, particularly in the context of cancer. For example, it has been shown to modulate the splicing of the MCL1 gene , which is involved in apoptosis regulation. The combination of meayamycin B with other inhibitors like ABT-737 led to enhanced apoptosis in specific cancer cell lines .

Stability and Efficacy

A significant finding regarding meayamycin B is its stability in cell culture media, with a half-life of approximately 37 hours , compared to only 45 minutes for FR901464. This stability allows for prolonged exposure in experimental settings, increasing the likelihood of observing therapeutic effects .

Structure-Activity Relationship (SAR) Studies

SAR studies have provided insights into the modifications that can enhance the efficacy of meayamycin B. For instance, analogues with modifications at the epoxide site have shown increased antiproliferative activity, indicating that structural changes can significantly impact biological outcomes .

Summary Table of Meayamycin B Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Inhibits proliferation of various cancer cell lines | Potent against MCF-7 and MDA-MB231 cells |

| Alternative Splicing | Modulates splicing factors involved in apoptosis | Effective modulation of MCL1 splicing |

| Stability | High stability in biological systems | Half-life of 37 hours in RPMI media |

| SAR Studies | Insights into structural modifications enhancing potency | Analogues with epoxide modifications show increased activity |

Propriétés

Numéro CAS |

1020210-12-1 |

|---|---|

Formule moléculaire |

C31H48N2O8 |

Poids moléculaire |

576.7 g/mol |

Nom IUPAC |

[5-[[(2R,3R,5R,6S)-6-[5-[(3R,4R,5R)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]octan-5-yl]-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] morpholine-4-carboxylate |

InChI |

InChI=1S/C31H48N2O8/c1-20(8-11-26-28(35)31(19-38-31)18-30(5,6)41-26)7-10-25-21(2)17-24(23(4)40-25)32-27(34)12-9-22(3)39-29(36)33-13-15-37-16-14-33/h7-9,11-12,21-26,28,35H,10,13-19H2,1-6H3,(H,32,34)/t21-,22?,23-,24-,25+,26-,28-,31-/m1/s1 |

Clé InChI |

LWHSGUXHAJKMME-YXWNKITCSA-N |

SMILES |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |

SMILES isomérique |

C[C@H]1C[C@H]([C@H](O[C@H]1C/C=C(\C)/C=C/[C@@H]2[C@H]([C@@]3(CC(O2)(C)C)CO3)O)C)NC(=O)/C=C\[C@H](C)OC(=O)N4CCOCC4 |

SMILES canonique |

CC1CC(C(OC1CC=C(C)C=CC2C(C3(CC(O2)(C)C)CO3)O)C)NC(=O)C=CC(C)OC(=O)N4CCOCC4 |

Synonymes |

Meayamycin B; SCHEMBL1615203; CHEMBL3221256; LWHSGUXHAJKMME-YXWNKITCSA-N; (2z,4s)-4-[(morpholinylcarbonyl)oxy]-n-[(2r,3r,5s,6s)-tetrahydro-6-[(2e,4e)-5-[(3r,4r,5r)-4-hydroxy-7,7-dimethyl-1,6-dioxaspiro[2.5]oct-5-yl]-3-methyl-2,4-pentadien-1-yl]-2,5-dimethyl-2h-pyran-3-yl]-2-pentenamide; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.